



Identity of DN-108 Unclear, Multiple Drug Candidates Designated "108"

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Compound of Interest		
Compound Name:	DN-108	
Cat. No.:	B061871	Get Quote

The specific compound "**DN-108**" does not appear in publicly available scientific literature or clinical trial databases. However, several investigational drugs are identified by the numeric designation "108," each with a distinct mechanism of action. Without further clarification, it is not possible to provide a specific, in-depth technical guide. This report summarizes the available information on various "108" compounds to aid researchers, scientists, and drug development professionals in identifying the molecule of interest.

The following sections detail the mechanisms of action and available data for several compounds designated with "108".

IO-108: A Myeloid Checkpoint Inhibitor Targeting LILRB2

IO-108 is a fully human IgG4 monoclonal antibody that targets the Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2), also known as ILT4.[1][2][3] This receptor is primarily expressed on myeloid cells and is associated with immune suppression in the tumor microenvironment.[1]

Mechanism of Action:

IO-108 functions as a myeloid checkpoint inhibitor.[1] It blocks the interaction of LILRB2 with its ligands, which include HLA-G, ANGPTL2, SEMA4A, and CD1d.[1][4] This blockade is designed to reprogram immune-suppressive myeloid cells to a pro-inflammatory phenotype, thereby enhancing anti-tumor T-cell responses.[1][4] In vitro studies have shown that IO-108 treatment



of primary immune cells leads to increased pro-inflammatory responses and enhanced antigenpresenting cell phenotypes.[1]

Clinical Development:

IO-108 has been evaluated in a Phase 1 clinical trial (NCT05054348) as both a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors.[2][3] The trial demonstrated that IO-108 was well-tolerated and showed signs of clinical activity, including a durable complete response in a patient with Merkel cell carcinoma treated with monotherapy.[2][3]

Quantitative Data Summary:

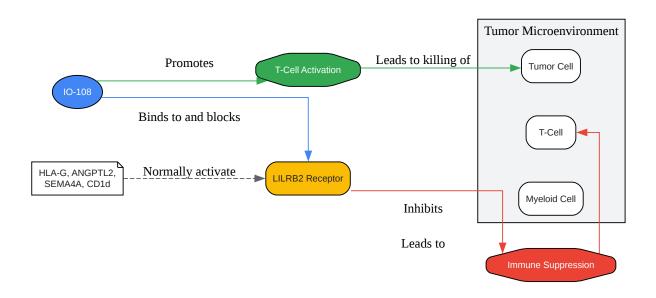
Parameter	Value	Context	Source
Dose Escalation (Monotherapy)	60 mg, 180 mg, 600 mg, 1,800 mg Q3W	Phase 1 Clinical Trial	[2]
Dose Escalation (Combination with Pembrolizumab)	180 mg to 1,800 mg Q3W	Phase 1 Clinical Trial	[2]
Receptor Occupancy	Full receptor occupancy at doses ≥600 mg	Peripheral Blood	[2][3]
Overall Response Rate (Monotherapy)	9% (1/11)	Phase 1 Clinical Trial	[2][3]
Overall Response Rate (Combination)	23% (3/13)	Phase 1 Clinical Trial	[2][3]

Experimental Protocols:

Detailed experimental protocols for the Phase 1 trial can be found in the clinical trial registration (NCT05054348) and related publications. The study utilized a modified Toxicity Probability Interval (mTPI) method for dose escalation.[2] Safety and tolerability were the primary objectives, assessed by the incidence of treatment-emergent adverse events.[2][3]



Signaling Pathway and Experimental Workflow:



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Caption: Mechanism of action of IO-108, a LILRB2 antagonist.

GI-108: A Bispecific Fusion Protein for Cancer Immunotherapy

GI-108 is a bispecific fusion protein that combines a CD73-targeting antibody with a modified interleukin-2 (IL-2) variant.[5] This investigational immunotherapy is designed to overcome immune suppression in "cold" tumors, which are characterized by low immune cell infiltration. [5]

Mechanism of Action:

GI-108 has a dual mechanism of action:



- CD73 Inhibition: The anti-CD73 component blocks the activity of the CD73 ectoenzyme, which is responsible for converting AMP to adenosine. Adenosine in the tumor microenvironment is a potent immunosuppressive molecule. By inhibiting its production, GI-108 aims to reduce adenosine-mediated immune evasion.[5]
- IL-2 Receptor Agonism: The modified IL-2 variant selectively activates CD8+ T cells (cytotoxic lymphocytes), which are key effectors of the anti-tumor immune response.[5]

This combination is intended to revive immune responses in tumors that are resistant to conventional checkpoint inhibitors.[5]

Preclinical and Clinical Development:

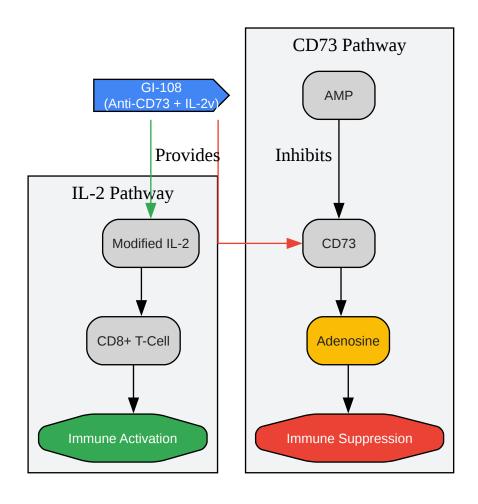
Preclinical studies have shown that GI-108 can increase CD8+ T cell activation and lead to tumor regression in mouse models.[5] A Phase 1/2a clinical trial is currently underway to evaluate the safety and efficacy of GI-108 in patients with advanced or metastatic solid tumors, including non-small cell lung cancer and pancreatic cancer.[5][6]

Quantitative Data Summary:

Parameter	Value	Context	Source
CD8+ T cell activation	8.6-fold increase over oleclumab	In vitro study	[5]

Signaling Pathway:





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Caption: Dual mechanism of action of the bispecific fusion protein GI-108.

Other Investigational Drugs Designated "108"

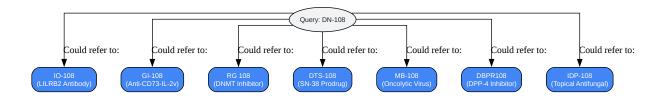
Several other compounds with the "108" designation have been identified:

- RG 108: A non-nucleoside DNA methyltransferase (DNMT) inhibitor. It has an IC50 of 115 nM for DNMT1 and has been shown to reactivate epigenetically silenced tumor suppressor genes in cancer cell lines.
- DTS-108: A prodrug of SN-38, a topoisomerase I inhibitor.[7] SN-38 is covalently linked to a
 peptide vector via an esterase-sensitive linker, allowing for targeted release of the active
 drug.[7]



- MB-108: A second-generation oncolytic herpes simplex virus type 1 (HSV-1).[8][9] It is being investigated for the treatment of malignant glioma and works by infecting tumor cells and recruiting an immune response.[8][9]
- DBPR108 (Prusogliptin): A highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[10]
- IDP-108: A topical formulation for the treatment of onychomycosis (nail fungus).[11] Its specific mechanism of action is not detailed in the available search results.

Logical Relationship of "108" Compounds:



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Caption: Possible identities of "**DN-108**" based on public information.

Conclusion:

The designation "**DN-108**" is ambiguous. Researchers seeking information on this compound should first verify the correct name and developer. The information provided in this summary offers a starting point for identifying the specific "108" compound of interest. Once the correct compound is identified, a more targeted and in-depth search for technical data and experimental protocols can be conducted.

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